

CCT373566: A Potent Chemical Probe for Interrogating BCL6 Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCT373566	
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A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of **CCT373566**, a highly potent, orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6). **CCT373566** serves as a critical chemical probe for elucidating the complex roles of BCL6 in both normal physiology and disease, particularly in lymphoid malignancies where it acts as an oncogenic driver.

Introduction to BCL6 and the Role of CCT373566

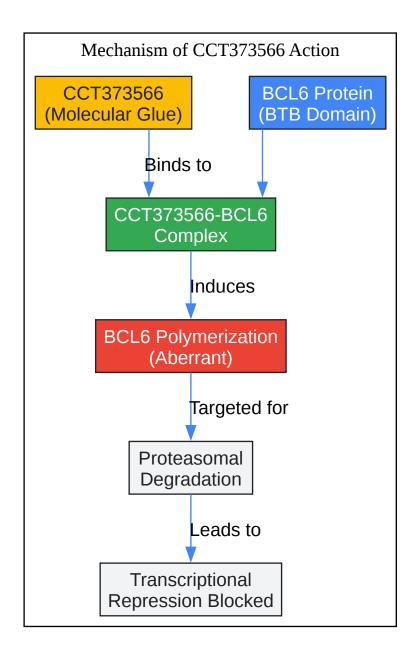
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs), which are critical for generating high-affinity antibodies.[1][2] Within GCs, BCL6 represses genes that control the cell cycle, DNA damage response, and cellular differentiation, thereby enabling the rapid proliferation and somatic hypermutation required for antibody affinity maturation.[1][3] However, the deregulation of BCL6 expression, often through chromosomal translocations, is a key driver in the pathogenesis of B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL).[1][4]

Given its central role in lymphomagenesis, BCL6 is a prime therapeutic target. **CCT373566** was developed as a chemical probe to facilitate the study of BCL6 function.[1] Unlike traditional inhibitors that only block a protein's function, **CCT373566** is a molecular glue-type degrader that induces the proteasomal degradation of the BCL6 protein.[1][5] This offers a distinct and often more potent mechanism to abolish protein function, making **CCT373566** an invaluable tool for in vitro and in vivo research.



Mechanism of Action: A Molecular Glue Degrader

CCT373566 functions by binding to the BTB domain of BCL6, a region responsible for protein-protein interactions with corepressors like NCOR, SMRT, and BCOR.[1] The binding of **CCT373566** is proposed to induce a conformational change that triggers the polymerization of BCL6. This aberrant polymerization marks the BCL6 protein for ubiquitination and subsequent degradation by the proteasome.[1] This mechanism is highly specific, with subtle stereochemical changes in the **CCT373566** molecule abrogating its degradation activity while maintaining binding affinity, as seen with its non-degrading isomer, CCT373567.[6][7]





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Caption: Mechanism of CCT373566-induced BCL6 degradation.

Quantitative Data and Biological Activity

CCT373566 demonstrates sub-nanomolar potency in inducing BCL6 degradation, which translates to potent antiproliferative activity in BCL6-dependent cancer cell lines.

Table 1: In Vitro Potency and Degradation Activity

Compound	BCL6 TR-FRET IC50 (nM)	Cellular Degradation DC50 (nM)	Reference(s)
CCT373566	2.2	0.7	[8][9][10]

| CCT373567 | ~2.2 | No degradation observed |[6][7] |

Table 2: Antiproliferative Activity in DLBCL Cell Lines (14-Day Assay)

Cell Line	BCL6 Expression	GI50 (nM) for CCT373566	Reference(s)
нт	High	Potent	[1][6]
Karpas 422	High	Potent	[1][6]
SU-DHL-4	High	Potent	[1][6]
OCI-Ly1	High	Potent	[1][6]

| OCI-Ly3 | Low | Inactive |[1][6] |

Table 3: In Vivo Pharmacokinetic Properties in Mice



Compound	Dosing	Oral Bioavailability (%)	Clearance (mL/min/kg)	Reference(s)
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| CCT373566 | 5 mg/kg p.o., 1 mg/kg i.v. | 44 | 5.7 |[6] |

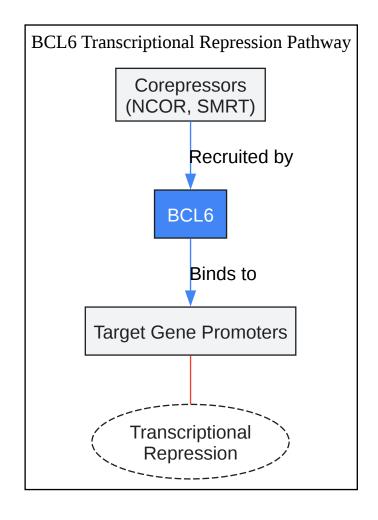
BCL6 Signaling Pathways and Modulation by CCT373566

BCL6 functions as a transcriptional repressor, modulating numerous pathways. By degrading BCL6, **CCT373566** effectively reverses this repression.

BCL6 Transcriptional Repression

BCL6 binds to the promoter regions of target genes, recruiting corepressor complexes to inhibit transcription. Key repressed pathways include those involved in DNA damage response (e.g., TP53, ATR, CHEK1), cell cycle control, and B-cell differentiation (PRDM1).[1][3][11] CCT373566-mediated degradation of BCL6 leads to the de-repression and subsequent expression of these target genes.





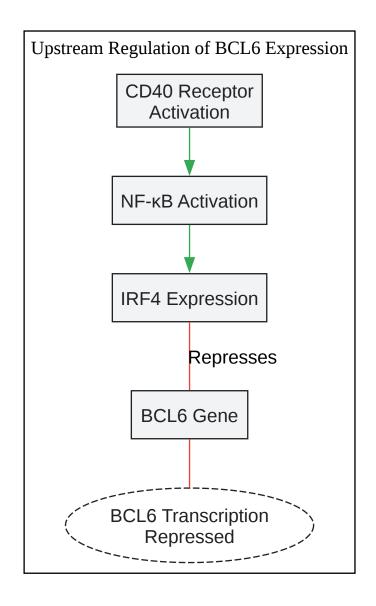
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Caption: BCL6 acts as a transcriptional repressor at target gene promoters.

Upstream Regulation of BCL6

In normal germinal center B-cells, BCL6 expression is tightly regulated. A key pathway involves CD40 signaling, which activates NF-κB.[4][12] NF-κB, in turn, induces the expression of Interferon Regulatory Factor 4 (IRF4), a transcription factor that directly binds to the BCL6 promoter and represses its transcription.[4][11][12] This mechanism is crucial for allowing B-cells to exit the germinal center reaction. In some lymphomas, this pathway is disrupted, leading to constitutive BCL6 expression.[4]





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Caption: CD40 signaling pathway leading to the downregulation of BCL6.

Experimental Protocols and Workflows

The following are generalized protocols for key experiments used to characterize **CCT373566**. Researchers should optimize these based on their specific systems.

BCL6 Time-Resolved FRET (TR-FRET) Assay

This assay quantifies the binding affinity of **CCT373566** to the BCL6 BTB domain by measuring the disruption of the BCL6-corepressor peptide interaction.



- Reagents: Recombinant His-tagged BCL6 BTB domain, biotinylated corepressor peptide (e.g., from SMRT), Europium-cryptate labeled anti-His antibody, and Streptavidin-XL665.
- Procedure: a. Add BCL6 protein and the biotinylated peptide to assay wells in assay buffer.
 b. Add serial dilutions of CCT373566 or DMSO control. c. Incubate for 60 minutes at room temperature. d. Add the antibody/streptavidin detection mix. e. Incubate for another 60 minutes.
- Data Acquisition: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the ratio and plot against compound concentration to determine the IC50.

Cellular BCL6 Degradation Assay

This protocol quantifies the reduction of endogenous BCL6 protein levels following treatment with **CCT373566**.

- Cell Culture: Plate BCL6-dependent cells (e.g., OCI-Ly1, HT) at a suitable density and allow them to adhere overnight.
- Treatment: Treat cells with a dose-response curve of **CCT373566** (e.g., 0.1 nM to 10 μ M) for a defined period (e.g., 6, 12, or 24 hours).
- Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: a. Western Blot: Determine total protein concentration (BCA assay), run lysates on SDS-PAGE gels, transfer to a membrane, and probe with primary antibodies against BCL6 and a loading control (e.g., GAPDH, β-actin). b. Capillary Electrophoresis (WES/Jess): Automated system for protein quantification, providing more quantitative results than traditional Western blots.[5]
- Analysis: Quantify band intensity relative to the loading control and normalize to the DMSOtreated sample to calculate DC50 (concentration for 50% degradation).

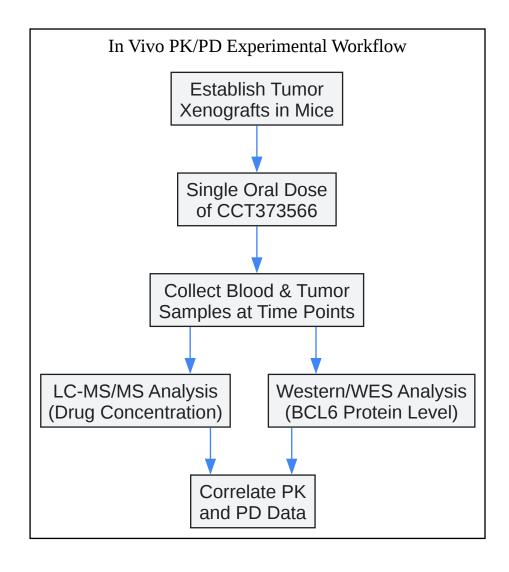


In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Xenograft Study

This workflow assesses the relationship between drug exposure and BCL6 degradation in a tumor model.

- Model System: Female SCID mice bearing subcutaneous xenografts of a BCL6-dependent cell line (e.g., HT or OCI-Ly1).[5][6]
- Dosing: Once tumors reach a specified volume (e.g., 0.5-0.8 cm³), administer a single oral dose of CCT373566 (e.g., 50 mg/kg).[5][6]
- Sampling: Collect blood and tumor samples at multiple time points post-dosing (e.g., 4, 8, 12, 24 hours).
- Analysis: a. PK Analysis: Quantify CCT373566 concentrations in plasma using LC-MS/MS.
 b. PD Analysis: Prepare tumor lysates and quantify BCL6 protein levels (normalized to a loading control) using methods described in 5.2.
- Correlation: Correlate drug concentration in the plasma/tumor with the extent of BCL6 degradation over time.





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- To cite this document: BenchChem. [CCT373566: A Potent Chemical Probe for Interrogating BCL6 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621687#cct373566-as-a-chemical-probe-for-bcl6-function]

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